molecular formula C18H13Cl2N3O3 B12046862 2-(2,3-Dichlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide CAS No. 477734-90-0

2-(2,3-Dichlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide

Cat. No.: B12046862
CAS No.: 477734-90-0
M. Wt: 390.2 g/mol
InChI Key: AHXYWPREPILQAH-ZVBGSRNCSA-N
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Preparation Methods

Chemical Reactions Analysis

2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The hydrazide linkage may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules .

Comparison with Similar Compounds

2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

CAS No.

477734-90-0

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl2N3O3/c19-13-5-3-7-15(17(13)20)26-10-16(24)23-21-9-12-8-11-4-1-2-6-14(11)22-18(12)25/h1-9H,10H2,(H,22,25)(H,23,24)/b21-9+

InChI Key

AHXYWPREPILQAH-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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